molecular formula C18H24FN3O3 B1394405 tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate CAS No. 932374-51-1

tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate

Cat. No. B1394405
CAS RN: 932374-51-1
M. Wt: 349.4 g/mol
InChI Key: KXDKXFAQMSTUBF-UHFFFAOYSA-N
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Description

“tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the formula C₁₈H₂₄FN₃O₃ .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is utilized as an intermediate in the synthesis of nociceptin antagonists. A practical and efficient asymmetric synthesis method for this compound has been developed, proving applicable for large-scale operations (Jona et al., 2009).
  • This compound also serves as an important intermediate for various small molecule anticancer drugs. An optimized synthetic method with a high total yield of 71.4% has been established, contributing significantly to anticancer drug development (Zhang et al., 2018).

Biomedical Research

  • The compound has shown relevance in the synthesis of biologically active compounds, including inhibitors like crizotinib, which are significant in cancer therapy. Its synthesis involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).
  • In another instance, it has been used in the synthesis of fluoronaphthyridines, which have demonstrated antibacterial properties. This showcases its potential in developing therapeutic agents (Bouzard et al., 1992).

Molecular and Crystallography Studies

  • Molecular and crystallographic studies of related compounds provide insights into the structural and physical properties, essential for further application in drug development and other scientific fields. For example, studies on tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate contribute to understanding molecular interactions and packing in crystals (Richter et al., 2009).

Safety and Hazards

This compound is labeled as an irritant, which means it may cause skin irritation or serious eye irritation .

properties

IUPAC Name

tert-butyl 4-(5-fluoro-6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3/c1-11-9-15-14(10-13(11)19)20-16(23)22(15)12-5-7-21(8-6-12)17(24)25-18(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDKXFAQMSTUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC(=O)N2C3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-[(2-amino-4-fluoro-5-methylphenyl)amino]-1-piperidinecarboxylate (D28) (0.88 mmol, 284 mg) in tetrahydrofuran (30 mL) was treated with N,N′-carbonyldiimidazole (0.88 mmol, 141 mg, 1 eq) under argon at room temperature and was stirred at room temperature overnight. The reaction mixture was then concentrated under vacuum and the residue dissolved in THF (5 ml) and stirred for 3 h then heated at 45° C. for 45 min, then N,N′-carbonyldiimidazole (0.44 mmol, 70 mg, 0.5 eq) was added and allowed to react for 40 min. The mixture was concentrated, partitioned between 10% Na2CO3 aqueous solution and ethyl acetate. Organics were dried on MgSO4, concentrated and chromatographed (EtOAc/pet ether) to give the title compound (0.68 mmol, 239 mg, 77% yield). M−H=348.3.
Name
1,1-Dimethylethyl 4-[(2-amino-4-fluoro-5-methylphenyl)amino]-1-piperidinecarboxylate
Quantity
284 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
70 mg
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
Reactant of Route 3
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate

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